

Spectroscopic data of 4-Methoxy-2-methylpyridine (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Methoxy-2-methylpyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Methoxy-2-methylpyridine**

Authored by a Senior Application Scientist

Introduction: Elucidating the Molecular Signature of a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational building blocks. **4-Methoxy-2-methylpyridine** (CAS No. 24103-75-1) is one such intermediate, valued for its specific arrangement of electron-donating methoxy and methyl groups on the pyridine scaffold.^{[1][2]} This substitution pattern critically influences its reactivity and potential applications in the synthesis of more complex target molecules.

A precise and unambiguous structural confirmation is paramount for any researcher utilizing this compound. Relying solely on its commercial source or synthetic route is insufficient for rigorous scientific validation. Spectroscopic analysis provides a definitive molecular "fingerprint," ensuring identity, purity, and structural integrity.

This technical guide offers an in-depth exploration of the core spectroscopic data for **4-Methoxy-2-methylpyridine**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Beyond merely presenting data, this document delves into the causality behind the expected spectral features and outlines field-proven protocols for data acquisition, reflecting the best practices of a modern analytical laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ^1H and ^{13}C —we can map the connectivity and chemical environment of each atom.

Rationale for Experimental Choices

For a molecule like **4-Methoxy-2-methylpyridine**, ^1H NMR provides immediate information on the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling). ^{13}C NMR complements this by revealing the number of unique carbon atoms and their electronic environments, confirming the carbon backbone of the molecule. The choice of a deuterated solvent, typically Chloroform-d (CDCl_3), is critical as it dissolves the analyte without introducing interfering proton signals.

Tetramethylsilane (TMS) is added as a universal internal standard, providing a zero reference point for the chemical shift scale.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4-Methoxy-2-methylpyridine** in approximately 0.6 mL of Chloroform-d (CDCl_3) within a 5 mm NMR tube. Add a small drop of tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **Instrument Setup:**
 - Insert the sample into the spectrometer.
 - Lock the instrument on the deuterium signal of the CDCl_3 solvent.
 - Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, ensuring sharp, well-resolved peaks.
- **^1H NMR Acquisition:**

- Acquire a standard single-pulse ^1H spectrum.
- Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Co-add 8 to 16 scans to achieve an excellent signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.
 - A higher number of scans (e.g., 512 to 1024) is required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ^1H) or the residual CDCl_3 peak to 77.16 ppm (for ^{13}C). Integrate the ^1H NMR signals.

^1H NMR Data & Interpretation

The ^1H NMR spectrum is anticipated to show three distinct signals corresponding to the three types of protons in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.1-8.3	Doublet (d)	1H	H-6	Located ortho to the ring nitrogen, this proton is significantly deshielded by the nitrogen's electron-withdrawing inductive effect.
~6.6-6.8	Doublet (d)	1H	H-5	Situated ortho to the electron-donating methoxy group, this proton is shielded. It will appear as a doublet due to coupling with H-6.

~6.5-6.7	Singlet (s) or narrow doublet	1H	H-3	Positioned between two substituents, this proton experiences shielding from the methoxy group. Its multiplicity may appear as a singlet if the long-range coupling to H-5 is not resolved.
~3.8-3.9	Singlet (s)	3H	-OCH ₃	Protons of the methoxy group are in a shielded environment and appear as a characteristic sharp singlet.
~2.4-2.5	Singlet (s)	3H	-CH ₃	The methyl group attached to the aromatic ring is also shielded and appears as a sharp singlet.

Note: Data are predicted based on established substituent effects on the pyridine ring. Actual values may vary slightly based on solvent and experimental conditions.[3][4]

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each carbon atom.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~163-165	C-4	This carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding (downfield shift).
~158-160	C-2	The carbon bearing the methyl group is also deshielded due to its proximity to the ring nitrogen.
~148-150	C-6	Similar to H-6, this carbon is adjacent to the nitrogen and is strongly deshielded.
~108-110	C-5	This carbon is shielded by the electron-donating resonance effect of the para-methoxy group.
~105-107	C-3	Shielded by the ortho-methoxy group's resonance effect.
~55-56	-OCH ₃	The carbon of the methoxy group appears in the typical range for sp ³ -hybridized carbons attached to an oxygen.
~23-25	-CH ₃	The carbon of the methyl group at C-2 is found in the aliphatic region of the spectrum. [3]

Note: Predicted values are based on data for analogous structures such as 4-methoxypyridine and substituted picolines.[\[5\]](#)[\[6\]](#)

Visualization: NMR Structural Correlation

Caption: Correlation of molecular structure with expected NMR signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a qualitative fingerprint of the functional groups present.

Rationale for Experimental Choices

For **4-Methoxy-2-methylpyridine**, IR spectroscopy serves as a rapid and effective method to confirm the presence of key structural motifs: the aromatic pyridine ring, the C-H bonds of the methyl and methoxy groups, and the aryl ether C-O linkage. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for liquids and solids, providing high-quality data quickly.

Experimental Protocol: ATR-FTIR Spectroscopy

- **Instrumentation:** Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- **Background Spectrum:** Ensure the ATR crystal is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This spectrum is automatically stored by the instrument's software.
- **Sample Application:** Place a single drop of **4-Methoxy-2-methylpyridine** directly onto the center of the ATR crystal.
- **Data Acquisition:** Record the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) over a range of 4000–400 cm^{-1} to generate the final spectrum. The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

- **Data Processing:** Perform baseline correction if necessary and label the significant absorption peaks with their wavenumbers (cm^{-1}).

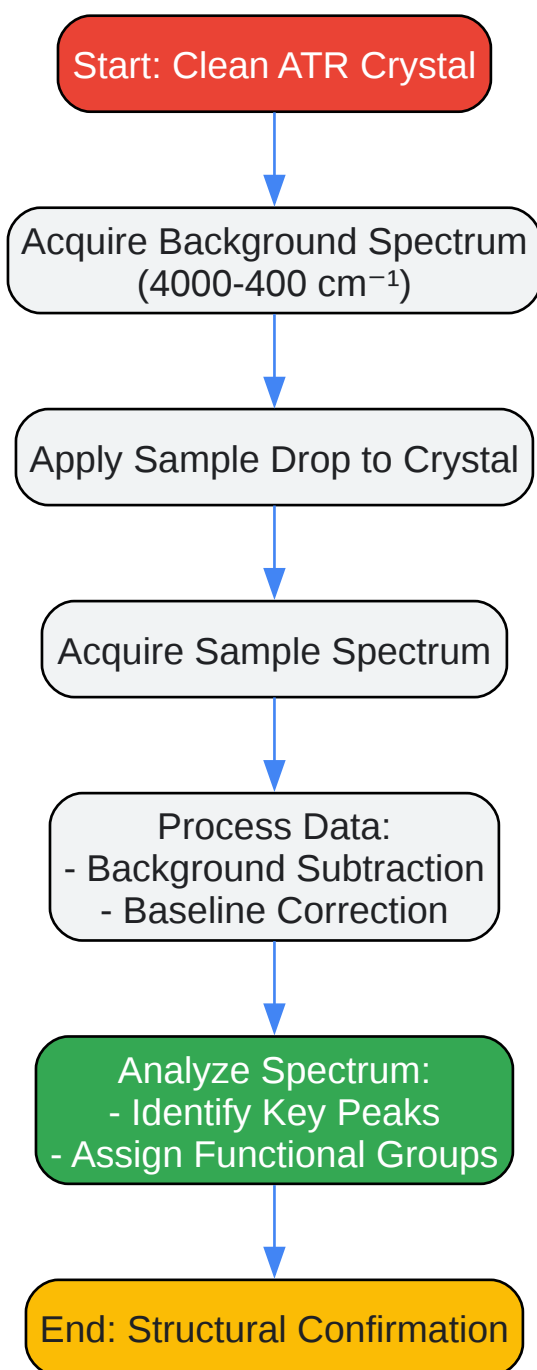
IR Data & Interpretation

The IR spectrum will display a series of absorption bands confirming the molecule's functional groups.

Predicted Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group Assignment
3100–3000	Medium-Weak	Aromatic C-H Stretch	Pyridine Ring
2980–2850	Medium-Strong	Aliphatic C-H Stretch	-CH ₃ & -OCH ₃ groups
~1600 & ~1500	Medium-Strong	C=C and C=N Ring Stretching	Pyridine Ring
1270–1230	Strong	Asymmetric C-O-C Stretch	Aryl Methyl Ether
1050–1010	Medium	Symmetric C-O-C Stretch	Aryl Methyl Ether
Below 900	Variable	C-H Out-of-plane Bending	Substituted Pyridine Ring

Note: Predicted wavenumbers are based on typical values for substituted pyridines and aryl ethers.^{[7][8]} The strong absorption band around 1250 cm^{-1} due to the asymmetric C-O-C stretch is a particularly diagnostic feature for the methoxy group attached to the aromatic ring.

Visualization: IR Analysis Workflow



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Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Rationale for Experimental Choices

Electron Ionization (EI) is a standard, high-energy ionization technique that reliably generates a molecular ion (M^{+}) and a rich fragmentation pattern, which is highly reproducible and useful for structural elucidation and library matching. Coupling Gas Chromatography (GC) with MS is an ideal approach for a volatile compound like **4-Methoxy-2-methylpyridine**, as the GC separates the analyte from any impurities before it enters the mass spectrometer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-Methoxy-2-methylpyridine** (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a quadrupole mass analyzer.
- GC Conditions:
 - Injection: Inject 1 μ L of the sample solution into the heated inlet.
 - Carrier Gas: Use Helium at a constant flow rate.
 - Oven Program: Start at a low temperature (e.g., 60 $^{\circ}$ C), then ramp the temperature up to a high value (e.g., 250 $^{\circ}$ C) to ensure elution of the compound.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40–200 to detect the molecular ion and relevant fragments.

- Data Analysis: Identify the peak corresponding to **4-Methoxy-2-methylpyridine** in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to determine the m/z of the molecular ion and major fragment ions.

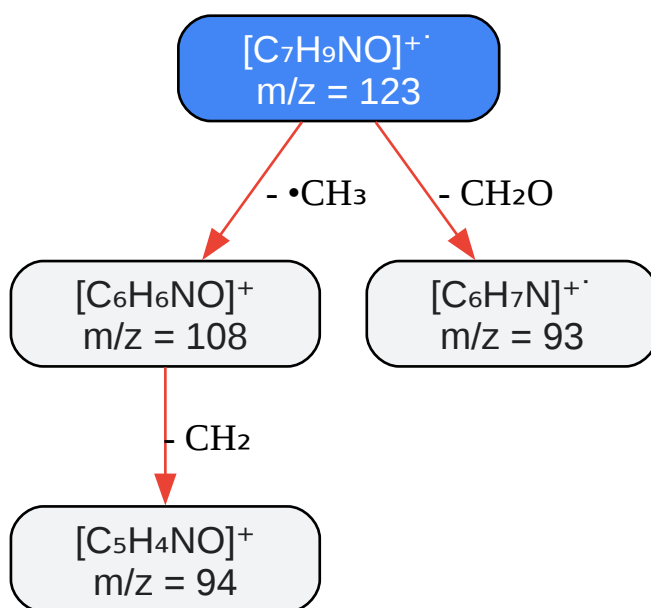
MS Data & Interpretation

The molecular formula C_7H_9NO corresponds to a monoisotopic mass of 123.0684 g/mol .^[9]

m/z	Predicted Assignment	Rationale for Fragmentation
123	$[M]^+$ (Molecular Ion)	The intact molecule after losing one electron. Its presence confirms the molecular weight.
108	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group is a common fragmentation pathway for aryl methyl ethers.
95	$[M - CO]^+$ or $[M - CH_2O]^+$	Loss of carbon monoxide or formaldehyde from the molecular ion after rearrangement.
92	$[M - OCH_3]^+$	Cleavage of the C-O bond, losing a methoxy radical.

Note: Predicted fragmentation is based on established principles of mass spectrometry. The base peak in the spectrum will be the most stable fragment formed.

Visualization: Proposed MS Fragmentation Pathway



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Caption: A simplified proposed fragmentation pathway for **4-Methoxy-2-methylpyridine** under EI conditions.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **4-Methoxy-2-methylpyridine**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. IR spectroscopy validates the presence of the key aromatic, ether, and aliphatic functional groups. Finally, mass spectrometry confirms the compound's molecular weight and provides structural insights through predictable fragmentation. Together, these techniques form a self-validating system, ensuring the identity and quality of this important chemical building block for researchers in drug development and beyond.

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